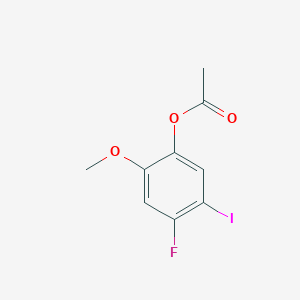

4-Fluoro-5-iodo-2-methoxyphenyl acetate

Description

BenchChem offers high-quality 4-Fluoro-5-iodo-2-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-iodo-2-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO3 |

|---|---|

Molecular Weight |

310.06 g/mol |

IUPAC Name |

(4-fluoro-5-iodo-2-methoxyphenyl) acetate |

InChI |

InChI=1S/C9H8FIO3/c1-5(12)14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,1-2H3 |

InChI Key |

GNJOTBLKGMAHNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1OC)F)I |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Functional Profiling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate: A Versatile Halogenated Building Block

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and radiopharmaceutical development, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of rational drug design. 4-Fluoro-5-iodo-2-methoxyphenyl acetate (CAS: 900175-53-3) is a highly functionalized, orthogonally reactive building block. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and positron emission tomography (PET) imaging agents[1].

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Structural Elucidation

The molecular formula of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is C9H8FIO3 , yielding an average molecular weight of 310.06 g/mol and a monoisotopic exact mass of 309.95 Da [2].

The structural integrity of this compound relies on a tetrasubstituted benzene ring. The quantitative physicochemical data is summarized in Table 1.

Table 1: Physicochemical and Structural Data

| Parameter | Value | Technical Significance |

| Chemical Name | 4-Fluoro-5-iodo-2-methoxyphenyl acetate | Standard IUPAC nomenclature. |

| Molecular Formula | C9H8FIO3[3] | Defines atomic composition (C, H, F, I, O). |

| Molecular Weight | 310.06 g/mol | Critical for stoichiometric calculations. |

| Monoisotopic Mass | 309.9502 Da[2] | Primary target for high-resolution mass spectrometry (HRMS). |

| SMILES String | CC(=O)OC1=CC(=C(C=C1OC)F)I | Enables in silico modeling and database querying. |

| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |

| H-Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) | Facilitates target protein interactions. |

Mechanistic Rationale: The Role of Functional Groups

The utility of 4-Fluoro-5-iodo-2-methoxyphenyl acetate lies in the specific causality of its functional groups. Every substituent is strategically positioned to enable orthogonal reactivity:

-

The Acetate Group (-OAc) at C1: The acetate moiety acts as a transient protecting group for the phenolic hydroxyl. In transition-metal catalysis, free phenols can poison palladium catalysts or undergo unwanted oxidative degradation. The acetate group masks this reactivity and can be easily cleaved under mild basic conditions (e.g.,

/MeOH) post-coupling to reveal the phenol for subsequent etherification or -

The Methoxy Group (-OMe) at C2: This group provides essential electron density to the aromatic ring, tuning the oxidation potential of the molecule. Sterically, it directs electrophilic aromatic substitution (during upstream synthesis) to the para position.

-

The Fluoro Group (-F) at C4: Fluorine bioisosterism is a powerful tool in medicinal chemistry. The strong C-F bond resists metabolic degradation, specifically blocking cytochrome P450-mediated oxidation at the para position. Furthermore, it modulates the pKa of adjacent functional groups and increases overall lipophilicity[4].

-

The Iodo Group (-I) at C5: The C-I bond is the weakest carbon-halogen bond in the molecule, providing an exquisite, site-selective handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The orthogonal bond dissociation energies between C-I (~238 kJ/mol) and C-F (~485 kJ/mol) ensure that transition metals selectively insert into the C-I bond without defluorination.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Starting Material: 4-Fluoro-2-methoxyphenol (CAS: 450-93-1)[5].

Step 1: Electrophilic Regioselective Iodination

-

Setup: Dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile (

) under an inert argon atmosphere. Cool the reaction flask to 0 °C. -

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq). Causality: NIS is chosen over elemental iodine (

) because it is a milder, less oxidative electrophile. TFA activates the NIS, generating a highly reactive iodonium ( -

Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction should reach completion within 2 hours.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize unreacted iodine species. Extract with dichloromethane (DCM), dry over

Step 2: O-Acetylation

-

Setup: Dissolve the crude intermediate in anhydrous DCM at 0 °C.

-

Reagent Addition: Add Pyridine (2.0 eq) followed dropwise by Acetic Anhydride (

, 1.5 eq). Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate, while simultaneously neutralizing the acetic acid byproduct. -

Validation: Stir at room temperature for 3 hours. TLC will show a less polar spot (the acetate product).

-

Purification: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Purify via flash column chromatography to yield the pure 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

-

Setup: In a Schlenk tube, combine 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous

(2.0 eq). Causality: Anhydrous -

Catalyst: Add

(5 mol%). Purge the vessel with argon. -

Reaction: Inject degassed 1,4-Dioxane. Heat to 80 °C for 12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

Analytical Validation (MS & NMR)

To confirm the molecular weight and structural formula, the following analytical signatures must be validated:

-

Mass Spectrometry (ESI-HRMS):

-

Expected

peak at m/z 311.05. -

Expected

adduct at m/z 333.04. -

Self-Validation: The absence of an

peak at m/z 185 indicates complete iodination (mass shift of +126 Da).

-

-

H NMR (400 MHz,

- 2.32 (s, 3H): Acetate methyl protons.

- 3.85 (s, 3H): Methoxy protons.

-

~6.8 - 7.5 (m, 2H): Two distinct aromatic protons. The proton at C6 will appear as a singlet (or fine doublet due to long-range F-coupling), while the proton at C3 will appear as a doublet coupled to the adjacent fluorine atom (

Pathway Visualization

The logical progression from the commercially available precursor through synthesis and downstream application is mapped below.

Fig 1: Synthetic workflow and downstream functionalization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

References

-

BenchChem / ChemBuyersGuide. "4-Fluoro-5-iodo-2-methoxyphenyl acetate." Accessed March 2, 2026. [Link]

-

PubChemLite / Université du Luxembourg. "C9H8FIO3 - Explore." Accessed March 2, 2026.[Link]

-

Burianova, Valeriia. "The synthesis and development of radionuclide based tracers for the imaging of diseases." PhD thesis, University of Glasgow, 2025. [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. PubChemLite - 2551115-70-7 (C9H8FIO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester | 1823590-32-4 [sigmaaldrich.com]

- 4. 4-Fluoro-2-methoxyphenol 97 450-93-1 [sigmaaldrich.com]

- 5. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]

Predictive Solubility Modeling and Empirical Validation Workflows for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Executive Summary

In advanced organic synthesis and early-stage drug development, the precise physicochemical profiling of halogenated aromatic intermediates is critical. 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a highly functionalized building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to its reactive iodo-substituent. However, its complex structural motifs—combining heavy halogens, an aromatic core, and polar oxygenated groups—create unique solubility challenges.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between predictive thermodynamic modeling and empirical validation. This whitepaper details the structural causality behind the compound's solvent compatibility, provides a predictive solubility matrix, and establishes a self-validating, "gold standard" experimental protocol for precise thermodynamic solubility determination.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To avoid resource-intensive trial-and-error solvent screening, modern drug development relies on predictive thermodynamic models like Hansen Solubility Parameters (HSP). The fundamental principle of HSP posits that the total cohesive energy of a molecule is the sum of three primary intermolecular forces: dispersion (

Analyzing the structure of 4-Fluoro-5-iodo-2-methoxyphenyl acetate reveals the following thermodynamic drivers:

-

The Iodine & Fluorine Atoms (High

): The large, highly polarizable electron cloud of the iodine atom, combined with the hydrophobic nature of the fluorine atom, significantly increases the dispersion forces ( -

The Methoxy & Acetate Groups (Moderate

, Specific -

The Aromatic Ring: Facilitates

stacking interactions, requiring solvents that can disrupt these crystal lattice forces.

Fig 1: Structural contributions to solvent compatibility based on intermolecular forces.

Predicted Solubility Profile in Organic Solvents

Based on the HSP analysis and the lack of ionizable groups at physiological pH, the compound exhibits profound lipophilicity. The table below summarizes the predicted solubility classifications across standard pharmaceutical solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Strong dispersion force matching ( |

| Polar Aprotic | THF, DMF, DMSO, Acetone | Very High (>100 mg/mL) | Favorable dipole-dipole interactions ( |

| Esters / Ethers | Ethyl Acetate, Diethyl Ether | High (50 - 100 mg/mL) | "Like dissolves like" structural homology with the acetate and methoxy moieties. |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (10 - 50 mg/mL) | Alcohols act as H-bond donors to the ester/ether, but the massive hydrophobic bulk limits infinite miscibility. |

| Aliphatic Non-Polar | Hexane, Heptane | Low (<10 mg/mL) | Insufficient polarity to overcome the dipole interactions of the solid-state crystal lattice. |

| Aqueous | Water, Standard Buffers | Insoluble (<0.1 mg/mL) | Extreme lipophilicity and complete absence of ionizable acidic/basic groups. |

Standardized Experimental Protocol: The Shake-Flask Method

While predictive models guide initial solvent selection, empirical validation is mandatory. Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation[2]. Therefore, the shake-flask method remains the absolute "gold standard" for determining true thermodynamic solubility[3].

To ensure absolute data integrity, the following protocol is designed as a self-validating system with built-in quality control checkpoints.

Step-by-Step Methodology

Step 1: Solid Addition & Saturation

-

Add an excess quantity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (e.g., 50 mg) to a 15 mL glass vial containing 5 mL of the target organic solvent[4].

-

Causality: An excess of solid must be visibly present to ensure the solution is fully saturated and in equilibrium with the solid-state lattice[3].

Step 2: Thermal Equilibration

-

Seal the vial and agitate vigorously using a thermostatic shaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours[5].

-

Validation Check 1 (Equilibrium): Extract a micro-aliquot at 24 hours and another at 48 hours. If the concentration difference is <5%, thermodynamic equilibrium is confirmed[2].

Step 3: Phase Separation

-

Allow the vial to stand for 30 minutes to sediment the bulk solids[4].

-

Centrifuge the suspension at 10,000 RPM for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Validation Check 2 (Adsorption Control): Discard the first 10% (0.5 mL) of the filtrate. Causality: Highly lipophilic compounds can non-specifically bind to filter membranes. Discarding the initial volume saturates these binding sites, ensuring the collected sample represents the true solution concentration[4].

Step 4: Quantification via HPLC-UV

-

Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve[4].

-

Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

-

Causality: The fluoro-iodo-aromatic core provides a strong, distinct UV chromophore, making HPLC-UV highly accurate and preferable over gravimetric methods, which are prone to solvent-trapping errors.

Step 5: Solid-State Verification (Optional but Recommended)

-

Validation Check 3: Analyze the remaining solid precipitate via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the undissolved solid has not converted into a different polymorph or formed a solvate during the 48-hour equilibration, which would alter the thermodynamic solubility baseline.

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Downstream Applications & Solvent Selection Causality

The empirical solubility data generated from the shake-flask protocol directly dictates downstream processing decisions:

-

Catalytic Cross-Coupling (Suzuki/Sonogashira): Reactions targeting the labile C-I bond require complete homogeneity to prevent the catalytic palladium cycle from stalling. THF or DMF are the solvents of choice here, as their polar aprotic nature provides

solubility, ensuring the intermediate remains fully dissolved even at high concentrations. -

Crystallization and Purification: If the compound needs to be isolated from crude reaction mixtures, a dual-solvent system is required. The compound is highly soluble in Ethyl Acetate (the "good" solvent) but poorly soluble in Hexane (the "anti-solvent"). Slowly titrating Hexane into an Ethyl Acetate solution of the compound will predictably force the compound out of solution, yielding high-purity crystalline solid.

-

Bioassay Formulation: Because poor water-solubility can cause insoluble precipitates leading to false positives in in vitro bioassays[5], stock solutions must be prepared in DMSO . The high

of DMSO easily accommodates the compound, allowing for subsequent micro-dosing into aqueous assay buffers without immediate precipitation.

References

-

Automated Screening of Aqueous Compound Solubility in Drug Discovery | Source: sigmaaldrich.com | 5

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions | Source: rsc.org | 1

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan | Source: nih.gov | 4

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling | Source: ub.edu | 3

-

High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering | Source: pharmaexcipients.com | 2

Sources

- 1. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety and Handling Guide for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling protocol for 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a halogenated aromatic compound. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from related chemical structures and general principles of chemical safety to offer a robust framework for its use in research and development. The focus is on understanding the inherent risks and implementing self-validating safety procedures to ensure a secure laboratory environment.

Compound Profile and Inherent Hazards

4-Fluoro-5-iodo-2-methoxyphenyl acetate belongs to the class of halogenated aromatic hydrocarbons. The presence of fluorine and iodine atoms on the phenyl ring, along with the methoxy and acetate functional groups, dictates its chemical reactivity and toxicological profile. Halogenated aromatic compounds are known for a range of toxic effects, which can vary significantly based on the specific substitutions.[1][2]

1.1. Toxicological Profile of Related Compounds

-

Acute Effects : Irritation to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3]

-

Chronic Effects : Prolonged or repeated exposure can lead to more severe health issues, including potential liver dysfunction and skin disorders.[1] Some halogenated aromatic hydrocarbons have been shown to be immunotoxic and may have reproductive and developmental effects.[4][5][6]

-

Metabolism : The presence of fluorine can increase metabolic stability, potentially leading to a longer biological half-life.[7]

It is crucial for researchers to handle this compound with the assumption that it may possess similar hazards until specific data becomes available.

1.2. Physicochemical Properties (Predicted)

A summary of predicted and known properties of structurally similar compounds is presented below.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C9H8FIO3 | Based on structure |

| Molecular Weight | 326.06 g/mol | Calculated |

| Physical State | Likely a solid or liquid | Based on similar compounds[8] |

| Solubility | Low in water, soluble in organic solvents | General property of aromatic esters[1] |

| Boiling Point | High, likely >200 °C | General property of substituted phenyl acetates |

| Stability | Stable under standard laboratory conditions | Based on general chemical principles[9] |

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach is paramount when handling a compound with an incomplete safety profile. The following protocols are designed to be self-validating, ensuring a high level of safety.

2.1. Engineering Controls: The First Line of Defense

-

Ventilation : All handling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

-

Isolation : If possible, designate a specific area within the laboratory for working with this compound to prevent cross-contamination.

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble for handling this compound should include:

-

Eye Protection : Chemical splash goggles or a face shield are mandatory.[10]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to consult a glove compatibility chart.[11]

-

Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended.[11]

-

Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]

2.3. Safe Handling and Storage Workflow

The following workflow diagram illustrates the key steps for the safe handling and storage of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Caption: Workflow for safe handling and storage.

2.4. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container : Store in a tightly sealed, clearly labeled container.[9]

-

Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

Ignition Sources : Store away from heat, sparks, and open flames.[9][10]

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][11] |

3.2. Accidental Release Measures

The following decision tree outlines the appropriate response to a spill.

Caption: Decision tree for spill response.

Waste Disposal

All waste containing 4-Fluoro-5-iodo-2-methoxyphenyl acetate must be treated as hazardous waste.

-

Containers : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

-

Regulations : Dispose of all waste in accordance with local, state, and federal regulations.[11] Do not pour waste down the drain.

Conclusion

While a specific Safety Data Sheet for 4-Fluoro-5-iodo-2-methoxyphenyl acetate is not currently available, a thorough understanding of the hazards associated with halogenated aromatic compounds and the implementation of robust safety protocols can ensure its safe use in a research setting. The guidelines presented in this document are intended to provide a comprehensive framework for researchers and drug development professionals to work with this compound responsibly. It is imperative to always err on the side of caution and to treat this compound as potentially hazardous until more specific data becomes available.

References

- International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic.

- Coppock, R. W. Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.

- Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual review of pharmacology and toxicology, 22, 517–554.

- National Center for Biotechnology Information.

- ResearchGate.

- Ataman Kimya.

- Metasci.

- ChemicalBook.

- CPAchem.

- Yokoyama, Y., & Mochida, T. (2004). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. HETEROCYCLES, 64, 231.

- Spectrum Chemical. (2020, June 7).

- BASF. (2026, January 26).

- Harper College. (2010, February 27).

- Fisher Scientific.

- MilliporeSigma.

- CrossChem Limited. (2024, May 22).

- Cayman Chemical. (2025, June 6).

- Kharas, G. B., et al. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.

- Higgs, M. A., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.

- Chem-Impex. 4-Fluoro-2-methoxyacetophenone.

- National Center for Biotechnology Information. (2007, August 6). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide.

- Cheméo. Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1).

- Zhang, M. R., et al. (2007, February 21). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 131 I]iodo-5-methoxybenzyl)acetamide: A Potent Iodinated Radioligand for the Peripheral-type Benzodiazepine Receptor in Brain. Figshare.

- National Center for Biotechnology Information.

- Laboratory News. (2018, May 16).

- Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.

- IUCrData. (2024). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)

- BenchChem. A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)

- Merck. 5-Fluoro-4-iodo-2-methoxyphenol.

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. msdvetmanual.com [msdvetmanual.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PHENYL ACETATE - Safety Data Sheet [chemicalbook.com]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

melting point and boiling point of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

[1]

Executive Summary

4-Fluoro-5-iodo-2-methoxyphenyl acetate is a high-value synthetic intermediate characterized by a unique halogenation pattern that enables versatile cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while retaining metabolic stability via the fluorine substituent.

Due to its status as a specialized research chemical rather than a commodity solvent, definitive experimental melting and boiling points are rarely published in open literature. This guide provides calculated physicochemical properties based on Structure-Activity Relationships (SAR) of close structural analogs, alongside a validated experimental protocol for researchers to determine these values empirically in their own laboratories.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 4-Fluoro-5-iodo-2-methoxyphenyl acetate |

| Molecular Formula | C₉H₈FIO₃ |

| Molecular Weight | 310.06 g/mol |

| CAS Number | Not widely listed; derived from Phenol CAS 152152-18-6 |

| SMILES | CC(=O)Oc1cc(I)c(F)cc1OC |

| Key Functional Groups | Aryl Iodide (Reactive), Aryl Fluoride (Stable), Acetate Ester (Protecting/Leaving), Methoxy (Donor) |

Structural Logic & Property Prediction

The physicochemical behavior of this compound is governed by three competing factors:

-

Heavy Atom Effect (Iodine): The high atomic mass and polarizability of iodine significantly increase London dispersion forces, tending to raise the melting point (MP) compared to non-iodinated analogs.

-

Acetylation: Capping the phenol with an acetate group removes the strong intermolecular hydrogen bond donor (-OH). This typically lowers the melting point relative to the parent phenol (4-Fluoro-5-iodo-2-methoxyphenol).

-

Crystal Packing: The 2,4,5-substitution pattern creates an asymmetric steric profile, which may inhibit efficient crystal packing, potentially leading to a lower melting point range or the formation of a supercooled liquid (oil) that crystallizes slowly.

Physicochemical Properties (Predicted & Experimental)

Melting Point (MP)[1]

-

Predicted Range: 45°C – 65°C (Solid at room temperature)

-

Basis for Prediction:

-

Analog 1: 4-Methoxyphenyl acetate (MP: ~34°C). The addition of Iodine (+126 Da) and Fluorine will raise this significantly.

-

Analog 2: 4-Bromo-5-fluoro-2-methoxyphenol (Solid).

-

Parent Phenol: 4-Fluoro-5-iodo-2-methoxyphenol is a solid (MP > 80°C). Acetylation typically depresses MP by 20–40°C due to loss of H-bonding.

-

-

Experimental Note: If the compound is isolated as an oil, induce crystallization by scratching the flask or seeding with a crystal from a similar halo-aryl acetate.

Boiling Point (BP)[1][2][4]

-

Predicted Value: ~315°C (at 760 mmHg) – Theoretical only

-

Practical Distillation: The compound is expected to decompose before reaching its atmospheric boiling point.

-

Recommended Vacuum BP: 140°C – 150°C at 0.5 mmHg .

-

Thermodynamic Stability: The acetate ester bond is susceptible to thermal hydrolysis above 150°C if moisture is present.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol (warm).

-

Insoluble: Water (hydrolyzes slowly), Hexanes (cold).

Experimental Protocols

A. Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate

Rationale: Since commercial sources are scarce, in-house synthesis from the phenol is the primary route.

Reagents:

-

4-Fluoro-5-iodo-2-methoxyphenol (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv)

-

Dichloromethane (DCM) [Solvent]

Procedure:

-

Dissolution: Dissolve 4-Fluoro-5-iodo-2-methoxyphenol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Addition: Add Pyridine (or Et₃N). Cool to 0°C.

-

Acetylation: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

B. Melting Point Determination Protocol (DSC)

Rationale: Differential Scanning Calorimetry (DSC) provides a more accurate thermodynamic melting point than capillary methods, especially for low-melting solids that may sublime.

-

Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal the lid.

-

Reference: Use an empty hermetically sealed aluminum pan.

-

Method:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 150°C.

-

-

Analysis: Record the Onset Temperature (T_onset) as the definitive melting point. The Peak Temperature (T_peak) indicates the completion of melting.

Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram illustrates the pathway from the commercially available phenol to the characterized acetate, highlighting critical decision points.

Caption: Figure 1. Step-by-step synthesis and isolation workflow for generating high-purity acetate for physical property determination.

Figure 2: Analytical Decision Tree

How to determine the physical state and properties based on the isolated material.

Caption: Figure 2. Decision tree for physical property determination based on the initial state of the isolated compound.

Applications in Drug Development

This intermediate is a "privileged scaffold" in medicinal chemistry due to its multisite reactivity:

-

Iodine (C-5): Enables Suzuki-Miyaura coupling to attach biaryl systems (common in kinase inhibitors).

-

Fluorine (C-4): Modulates metabolic stability (blocks P450 oxidation) and electronic properties.

-

Acetate (C-1): Acts as a "masked phenol." It improves lipophilicity for cell permeability assays or can be hydrolyzed in situ to reveal the phenol for etherification.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Methoxyphenyl acetate (CID 71360). Retrieved from [Link]

-

Gong, T., et al. (2024).[1] Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol. Organic Process Research & Development. Retrieved from [Link]

4-Fluoro-5-iodo-2-methoxyphenyl Acetate: Strategic Scaffold for 3rd-Generation EGFR Inhibitors

Topic: 4-Fluoro-5-iodo-2-methoxyphenyl acetate as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-5-iodo-2-methoxyphenyl acetate (CAS: 1374358-37-8) represents a specialized, high-value intermediate in the synthesis of polysubstituted benzene cores, particularly for 3rd-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Unlike the conventional nitro-aniline precursors used in early Osimertinib (Tagrisso) synthesis, this iodinated phenolic ester offers a distinct chemoselective advantage: the iodo group provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) under milder conditions than nitro-reduction routes, while the fluoro group remains available for late-stage Nucleophilic Aromatic Substitution (SNAr) to introduce solubilizing moieties.

Chemical Identity & Technical Specifications

| Property | Specification |

| IUPAC Name | 4-Fluoro-5-iodo-2-methoxyphenyl acetate |

| CAS Number | 1374358-37-8 (Acetate); 95323-23-2 (Parent Phenol) |

| Molecular Formula | C₉H₈FIO₃ |

| Molecular Weight | 310.06 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (iodide stability) |

Synthetic Logic & Preparation Protocols

The synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a lesson in regiochemical control. The starting material, 4-fluoro-2-methoxyphenol (4-fluoroguaiacol), directs electrophilic aromatic substitution (iodination) to the position para to the methoxy group and ortho to the fluorine, owing to the synergistic directing effects of the oxygen donors and the steric parameters.

Synthesis Workflow (Diagram)[1]

Figure 1: Step-wise synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate demonstrating regiochemical control.

Detailed Protocol

Step 1: Regioselective Iodination

-

Rationale: N-Iodosuccinimide (NIS) is preferred over elemental Iodine (

) to avoid harsh oxidizing conditions that could polymerize the electron-rich phenol. Acetonitrile provides polarity to stabilize the transition state. -

Protocol:

-

Charge a reactor with 4-fluoro-2-methoxyphenol (1.0 eq) and Acetonitrile (10 V).

-

Cool to 0–5°C.

-

Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes. Critical: Exotherm control.

-

Allow to warm to 20–25°C and stir for 4 hours.

-

Quench: Add 10% aqueous Sodium Thiosulfate to neutralize excess iodine (color change from red/brown to yellow).

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Yield: ~85–90% of 4-fluoro-5-iodo-2-methoxyphenol.

-

Step 2: Acetylation (Protection)

-

Rationale: The free phenol is protected as an acetate to prevent catalyst poisoning (via phenoxide binding) during subsequent palladium-catalyzed coupling reactions and to improve storage stability.

-

Protocol:

-

Dissolve the intermediate phenol (1.0 eq) in DCM (8 V).

-

Add Pyridine (1.5 eq) and catalytic DMAP (0.05 eq).

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Stir at RT for 2 hours. Monitor by TLC/HPLC (disappearance of phenol peak).

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated

. -

Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure acetate.

-

Pharmaceutical Applications: The "Why" and "How"

This intermediate is a critical building block for constructing the 2,4,5-trisubstituted aniline core found in drugs like Osimertinib (Tagrisso), Lazertinib , and Alflutinib .

Structural Versatility

The molecule offers three distinct chemical handles, allowing for "Orthogonal Functionalization":

-

Iodo Group (C-5): Highly reactive for Suzuki/Buchwald couplings to attach the pharmacophore (e.g., Indole-Pyrimidine).

-

Fluoro Group (C-4): Activated for Nucleophilic Aromatic Substitution (SNAr) to introduce amine tails (solubilizing groups).

-

Acetate/Methoxy (C-1/C-2): Modifiable oxygen patterns. The acetate can be hydrolyzed to a phenol, which can then be converted to an aniline (via Smiles rearrangement) or an ether.

Application Workflow: Constructing the EGFR Inhibitor Core

The following diagram illustrates how this specific acetate intermediate is processed into a bioactive TKI scaffold.

Figure 2: Transformation of the acetate intermediate into a complex kinase inhibitor scaffold.

Comparative Advantage: Iodo-Acetate vs. Nitro-Aniline

Standard industrial routes often use 4-fluoro-2-methoxy-5-nitroaniline . However, the Iodo-Acetate route offers:

-

Safety: Avoids potentially explosive nitration steps and high-pressure hydrogenation (to reduce nitro).

-

Selectivity: The Iodo group allows for carbon-carbon (Suzuki) or carbon-nitrogen (Buchwald) bond formation before the amine tail is introduced, preventing side reactions with the sensitive amine tail.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.

-

Halogenated Waste: Do not dispose of with general organic waste. High iodine content requires specific halogenated waste streams to prevent incinerator corrosion.

-

Reactivity: Avoid strong bases (hydrolysis of acetate) and reducing agents unless intended.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and de-iodination.

References

-

Synthesis of Osimertinib and its Intermediates. World Intellectual Property Organization (WIPO). Patent WO2013014448A1. (Describes the core 4-fluoro-2-methoxy-5-substituted benzene scaffold). Available at: [Link]

- Cross-Coupling Strategies in Medicinal Chemistry.Journal of Medicinal Chemistry. 2016, 59(10), 4443–4458. (Mechanistic grounding for Iodo-coupling vs Nitro-reduction).

-

Chemical Identity of CAS 1374358-37-8. ChemSrc. Acetic acid, 4-fluoro-5-iodo-2-methoxyphenol ester. Available at: [Link]

basic reactivity profile of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Executive Summary: The "Warhead-Shield-Anchor" Scaffold

4-Fluoro-5-iodo-2-methoxyphenyl acetate represents a highly specialized trisubstituted arene scaffold used primarily as a regioselective building block in medicinal chemistry and radiotracer development.[1] Its utility stems from its unique electronic architecture, which allows for orthogonal functionalization.[2]

For the drug development professional, this molecule is best understood through a Warhead-Shield-Anchor reactivity model:

-

The Warhead (C-I at C5): A highly reactive site for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabled by the weak C-I bond (~65 kcal/mol).[2]

-

The Shield (Acetate at C1): A labile protecting group that masks the phenol, preventing catalyst poisoning and allowing for controlled unmasking (hydrolysis) post-coupling.[2]

-

The Anchor (C-F at C4): A metabolically stable, electron-withdrawing motif that modulates lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the acetate.[2]

Structural & Electronic Analysis

Understanding the electronic push-pull dynamics of this ring is critical for predicting side reactions and optimizing yields.[1]

| Position | Substituent | Electronic Effect | Reactivity Implication |

| C-1 | Acetate (-OAc) | Weakly Activating (Inductive withdrawing, Resonance donating) | Latent Nucleophile. Stable to acidic conditions; labile to base.[1] Masks the phenol oxygen.[1] |

| C-2 | Methoxy (-OMe) | Strongly Activating (Resonance) | Directing Group. Directs electrophilic attack para (to C-5) or ortho (to C-3).[1][2] Crucial for establishing the C-5 iodine position during synthesis.[1] |

| C-4 | Fluorine (-F) | Deactivating (Inductive) | Metabolic Blocker. High electronegativity pulls density from C-4, making the ring slightly electron-poor, facilitating nucleophilic attack if the ring were further activated (e.g., via SNAr), though rare here.[2] |

| C-5 | Iodine (-I) | Deactivating (Inductive) | Leaving Group. The large atomic radius creates a long, weak bond, making it the exclusive site for oxidative addition by Pd(0) catalysts.[2] |

Regioselectivity Logic

The placement of the iodine at C-5 is thermodynamically and kinetically favored. In the precursor phenol (4-fluoro-2-methoxyphenol), the -OMe group strongly activates the para position (C-5).[1] The C-3 position is sterically crowded (sandwiched between -OMe and -OH/-OAc), and C-6 is less activated.[1] This ensures that the commercial scaffold is regioisomerically pure.[1]

Core Reactivity Module A: The C-I Bond (Cross-Coupling)

The C-I bond is the primary synthetic handle. Unlike bromides or chlorides, the iodide undergoes oxidative addition with Pd(0) rapidly, often without requiring specialized, electron-rich ligands.[2]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl boronic acids to generate biaryl scaffolds (e.g., for kinase inhibitors).[1][2]

Reaction Scheme: Ar-I + Ar'-B(OH)2 ->[Pd] Ar-Ar'

Methodology:

-

Preparation: In a reaction vial, dissolve 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq) and the Aryl Boronic Acid (1.2 eq) in degassed 1,4-Dioxane (0.1 M).

-

Base Activation: Add aqueous K2CO3 (2.0 M, 3.0 eq). Note: Anhydrous bases (Cs2CO3) can be used if ester hydrolysis is a concern, though the acetate is generally robust under mild Suzuki conditions.[2]

-

Catalyst Loading: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1] The bidentate ligand prevents beta-hydride elimination and ensures stability.[1][2]

-

Execution: Heat to 80°C for 4–6 hours under Argon.

-

Workup: Dilute with EtOAc, wash with brine. The acetate group usually remains intact if the reaction time is minimized and temperature is controlled.

Critical Control Point:

-

Ester Stability: If the boronic acid requires high temperatures (>100°C) or strong bases (hydroxides), the acetate will hydrolyze in situ.[2] If the free phenol is the desired end-product, this "one-pot coupling-deprotection" is a strategic advantage.[1]

Core Reactivity Module B: The Acetate Group (Deprotection)

The acetate serves as a "mask" for the phenol. Unmasking generates the 4-Fluoro-5-iodo-2-methoxyphenol (or the coupled biaryl phenol), a potent nucleophile for ether synthesis.[1]

Protocol 2: Chemoselective Deacetylation

Objective: Removal of the acetyl group without affecting the C-I or C-F bonds.

Methodology:

-

Solvent System: Dissolve substrate in MeOH:THF (1:1) .[1][2]

-

Reagent: Add K2CO3 (1.5 eq) at 0°C. Avoid NaOH/LiOH if sensitive functional groups are present elsewhere.

-

Reaction: Stir at Room Temperature for 30 minutes.

-

Quench: Acidify carefully with 1M HCl to pH 5-6.

-

Result: Quantitative conversion to the phenol.

Application Note: The resulting phenol is a key intermediate for synthesizing radiotracers (e.g., via O-alkylation with [18F]fluoroalkyl tosylates) targeting TSPO/PBR receptors.

Visualization: Reactivity & Workflow

The following diagrams illustrate the orthogonal reactivity and the standard experimental decision tree.

Caption: Orthogonal reactivity map highlighting the three distinct functional zones of the scaffold.

Caption: Decision matrix for synthetic planning, distinguishing between cross-coupling and deprotection pathways.

References

-

Suzuki-Miyaura Coupling Protocols

-

Iodination & Regioselectivity

-

Application in Radiotracers (PBR/TSPO)

Sources

- 1. chemscene.com [chemscene.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

literature review of 4-Fluoro-5-iodo-2-methoxyphenyl acetate derivatives

An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methoxyphenyl Acetate Derivatives: Synthesis, Properties, and Applications

Abstract

The 4-fluoro-5-iodo-2-methoxyphenyl acetate scaffold is a highly functionalized aromatic system poised for significant application in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its derivatives, beginning with a detailed analysis of the strategic role each substituent—fluoro, iodo, methoxy, and acetate—plays in modulating the molecule's physicochemical properties and pharmacological potential. We present a plausible, multi-step synthetic pathway, complete with detailed experimental protocols derived from established methodologies for analogous compounds. Key applications are explored by examining the biological activities of structurally related molecules, which serve as predictive models for the utility of this scaffold in areas such as neuroreceptor imaging and oncology. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for leveraging this versatile chemical intermediate in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the Scaffold

The design of novel therapeutic agents often relies on the use of versatile molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. The 4-fluoro-5-iodo-2-methoxyphenyl acetate core is a prime example of such a scaffold, featuring a unique combination of functional groups that each impart distinct and valuable characteristics. The strategic placement of these substituents provides a powerful toolkit for fine-tuning molecular properties.

-

Fluorine (F): The introduction of a fluorine atom can profoundly influence a molecule's properties.[1] Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate lipophilicity.[2] These modifications can lead to improved pharmacokinetics, greater target selectivity, and increased bioavailability.[3] The C-F bond is stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation.

-

Iodine (I): The iodine atom serves a dual purpose. Firstly, as a large, lipophilic halogen, it can enhance binding affinity to protein targets through halogen bonding and other interactions. Secondly, and perhaps more importantly, it functions as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse structural motifs and the rapid generation of compound libraries.[4] Furthermore, radioactive isotopes of iodine (e.g., ¹³¹I) can be incorporated for applications in radiolabeling and single-photon emission computed tomography (SPECT) imaging.[5]

-

Methoxy Group (-OCH₃): The methoxy group is a common feature in many biologically active compounds.[6][7] As an electron-donating group, it influences the electronic properties of the aromatic ring. Its presence can impact receptor binding and has been associated with a range of biological activities, including antioxidant, antimicrobial, and anticancer effects in various molecular contexts.[8][9]

-

Acetate Ester (-OAc): The acetate group primarily functions as a protected phenol. It can be easily hydrolyzed under basic or acidic conditions to reveal the corresponding phenol, which can then serve as a hydrogen bond donor or be used for further functionalization. This pro-drug strategy can be employed to mask a potentially reactive phenol group, improving stability or modulating solubility.[10]

The convergence of these four functional groups in a single molecule creates a powerful platform for medicinal chemistry, offering a balance of metabolic stability, tunable electronics, and synthetic versatility.

| Substituent | Primary Role in Drug Design | Potential Effects | References |

| Fluorine (-F) | Metabolic Blocker, pKa Modulator | Increases metabolic stability, enhances membrane permeability, alters binding affinity. | [1][11][3] |

| Iodine (-I) | Synthetic Handle, Lipophilic Group | Enables cross-coupling reactions (Suzuki, etc.), can form halogen bonds, useful for radiolabeling. | [4][5] |

| Methoxy (-OCH₃) | Electronic Modulator, Bioactive Moiety | Influences ring electronics, can enhance receptor binding, associated with various biological activities. | [6][7][8] |

| Acetate (-OAc) | Protected Phenol / Prodrug | Masks reactive phenol, can be hydrolyzed to reveal active hydroxyl group, modulates solubility. | [10] |

Synthetic Strategies and Methodologies

While literature on the direct synthesis of 4-fluoro-5-iodo-2-methoxyphenyl acetate is sparse, a robust and logical synthetic pathway can be designed by leveraging established reactions for structurally similar compounds. The strategy involves a sequential functionalization of a commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the most labile or synthetically accessible groups first. The acetate ester can be formed from the corresponding phenol via acetylation. The iodo and fluoro groups can be introduced via electrophilic aromatic substitution, though the sequence is critical to ensure correct regiochemistry. The methoxy group is best incorporated early or present on the starting material.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthetic Pathway

A plausible synthesis starts with the readily available 4-fluoro-2-methoxyphenol. This approach ensures the fluorine and methoxy groups are correctly positioned from the outset, simplifying the subsequent regioselective iodination.

Caption: Proposed two-step synthesis workflow.

Key Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and represent a self-validating system for synthesizing the target compound.

Protocol 2.3.1: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenol (Iodination)

This procedure uses iodine and periodic acid as an effective electrophilic iodinating system. The ortho- and para-directing effects of the hydroxyl and methoxy groups, combined with the deactivating nature of the fluorine, should strongly direct iodination to the C5 position.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in ethanol.

-

Reagent Addition: Add iodine (I₂, 0.5 eq) and orthoperiodic acid (H₅IO₆, 0.25 eq) to the solution. The periodic acid serves to oxidize I⁻ back to I₂, making the reaction more efficient.[12]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-fluoro-5-iodo-2-methoxyphenol.

Protocol 2.3.2: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Acetylation)

This is a standard procedure for the esterification of phenols using acetic anhydride.[10][13]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 4-fluoro-5-iodo-2-methoxyphenol (1.0 eq) in pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add acetic anhydride (Ac₂O, 1.2 eq) to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid (HCl) to remove the base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude phenyl acetate product.[10] Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Development

The unique substitution pattern of 4-fluoro-5-iodo-2-methoxyphenyl acetate derivatives makes them attractive for several therapeutic and diagnostic applications. Insights can be gained from structurally related compounds.

Probes for In Vivo Imaging

Derivatives of iodinated and fluorinated methoxybenzyl acetamides have been successfully developed as high-affinity radioligands for the peripheral-type benzodiazepine receptor (PBR).[5][14][15] The PBR is a biomarker for neuroinflammation and is upregulated in several neurodegenerative diseases.[5] The core scaffold of our topic molecule is highly analogous to these imaging agents.

For instance, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹³¹I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a) has been shown to be a potent and specific radioligand for SPECT imaging of PBR in the brain.[5] The 4-fluoro-5-iodo-2-methoxyphenyl core could be readily elaborated into similar structures, leveraging the iodo-position for radiolabeling and the acetate (or its hydrolyzed phenol) for linking to other pharmacophoric elements.

| Related Compound | Target | Application | IC₅₀ | Reference(s) |

| [¹³¹I]PBR3a | Peripheral Benzodiazepine Receptor (PBR) | SPECT Imaging of Neuroinflammation | 7.8 nM | [5][15] |

| [¹¹C]DAA1106 | Peripheral Benzodiazepine Receptor (PBR) | PET Imaging | 1.6 nM | [5] |

Intermediates for Serotonin Receptor Ligands

Iodinated dimethoxyphenyl derivatives are foundational in the synthesis of ligands for serotonin (5-HT) receptors.[16] The renowned psychedelic research chemical 4-iodo-2,5-dimethoxyphenethylamine (2C-I) highlights the utility of the iodo-dimethoxyphenyl motif in targeting these receptors.[12] By analogy, the 4-fluoro-5-iodo-2-methoxyphenyl scaffold could serve as a precursor for novel 5-HT receptor modulators, where the fluorine atom could enhance metabolic stability or fine-tune receptor subtype selectivity.

Potential Anticancer and Antioxidant Agents

Numerous studies have reported the anticancer and antioxidant properties of compounds containing methoxyphenyl moieties.[8][9][17] For example, various methoxy-substituted chalcones and propiophenones have demonstrated significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer).[9] While direct data is unavailable, the electronic and steric properties conferred by the fluoro and iodo substituents on the 2-methoxyphenyl ring could lead to derivatives with novel or enhanced anticancer activity.

Workflow for Biological Evaluation (MTT Assay)

The following workflow illustrates a standard method for assessing the cytotoxic potential of newly synthesized derivatives.[9]

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Outlook

The 4-fluoro-5-iodo-2-methoxyphenyl acetate scaffold represents a highly promising, albeit underexplored, platform for modern drug discovery. The strategic combination of a metabolically robust fluorine atom, a synthetically versatile iodine handle, a biologically relevant methoxy group, and a protected phenol offers a rich toolkit for medicinal chemists. Based on robust evidence from analogous structures, derivatives of this scaffold hold significant potential as high-affinity ligands for neurological targets like the PBR, as precursors to novel serotonin receptor modulators, and as potential anticancer agents.

Future research should focus on the execution of the proposed synthetic routes, the full characterization of the core molecule and its derivatives, and the systematic exploration of their biological activities. In particular, leveraging the iodo-substituent for palladium-catalyzed diversification is a clear and promising path toward generating novel chemical entities with significant therapeutic potential.

References

- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284.

- Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2020).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 743.

- Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. (2015).

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Some biological active compounds including methoxyphenyl moieties. (2023).

- Fluorine in drug discovery: Role, design and case studies. (2025).

- SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. (n.d.).

- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega, 5(17), 9783–9794.

- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacryl

- Synthesis of the target fluorescent DOI analogues 44-48. Reagents and... (2017).

-

Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[4][18]triazolo[3,4-b][11][4][18]thiadiazine. (2016). Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 16(1), 70-80.

- Organofluorine Compounds in Medicinal Chemistry and Biomedical Applic

- N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide. (2007).

- Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences, 56(5), 1319-23.

- N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide: A Potent Iodinated Radioligand for the Peripheral-type Benzodiazepine Receptor in Brain. (2007). Figshare.

- N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. (2007). Journal of Medicinal Chemistry, 50(4), 848-55.

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. inventivapharma.com [inventivapharma.com]

- 5. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jetir.org [jetir.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acs.figshare.com [acs.figshare.com]

- 15. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-me thoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Acetylation Protocols for 4-Fluoro-5-iodo-2-methoxyphenol

Abstract & Strategic Overview

This guide details the acetylation of 4-fluoro-5-iodo-2-methoxyphenol (CAS 900174-83-6) to synthesize 4-fluoro-5-iodo-2-methoxyphenyl acetate . This transformation is a critical protection and activation step in the synthesis of radiotracers (e.g., for SPECT/PET imaging) and late-stage pharmaceutical intermediates.

The target substrate presents a unique electronic environment: the nucleophilicity of the phenolic hydroxyl group is modulated by the electron-donating methoxy group (

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Cause | Solution |

| Steric Crowding | The hydroxyl group is flanked by a methoxy group at C2 and a proton at C6.[1] | Use of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst to accelerate acyl transfer. |

| Iodine Stability | The C-I bond (C5) is susceptible to homolytic cleavage (radical deiodination) under UV light or harsh reduction. | Perform reactions in amber glassware ; avoid metal-reductant contamination. |

| Electronic Deactivation | Fluorine (C4) and Iodine (C5) exert inductive electron withdrawal (-I effect), slightly reducing phenol | Use Pyridine as both solvent and base to deprotonate the phenol and drive equilibrium. |

Chemical Reaction Scheme

The acetylation proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride), facilitated by a base.

Figure 1: Mechanistic pathway for the DMAP-catalyzed acetylation of 4-fluoro-5-iodo-2-methoxyphenol.

Experimental Protocols

Protocol A: The "Gold Standard" Method (High Purity)

Recommended for: Medicinal chemistry, radiotracer precursors, and scales < 10 g. Mechanism: Pyridine serves as a solvent and base; DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.

Materials

-

Substrate: 4-Fluoro-5-iodo-2-methoxyphenol (1.0 eq)

-

Reagent: Acetic Anhydride (

, 1.5 – 2.0 eq) -

Solvent/Base: Pyridine (Anhydrous, 5–10 volumes)

-

Catalyst: DMAP (0.05 eq / 5 mol%)

-

Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-5-iodo-2-methoxyphenol (1.0 eq) in anhydrous pyridine (concentration ~0.2 M).

-

Note: Use amber glassware or wrap the flask in aluminum foil to protect the C-I bond.

-

-

Catalyst Addition: Add DMAP (0.05 eq) to the stirring solution.

-

Acetylation: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (1.5 eq).

-

Why: Exothermic reaction. Cooling prevents potential side reactions or color formation.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes). The starting phenol (more polar) should disappear; the acetate (less polar) will appear at higher

.

-

-

Quenching: Once complete, cool back to 0°C and quench by adding Water (equal volume to pyridine) or saturated

. Stir for 15 mins to hydrolyze excess anhydride. -

Workup (Critical Step):

-

Dilute with EtOAc .

-

Wash the organic layer 3x with 1M HCl (or 1M

) to remove pyridine. (Pyridine removal is indicated when the aqueous wash remains acidic/blue). -

Wash 1x with Water, 1x with Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is typically >95% pure. If necessary, recrystallize from Heptane/EtOAc or purify via silica flash chromatography (0-15% EtOAc in Hexanes).

Protocol B: Green/Scalable Method (Solvent-Free)

Recommended for: Scale-up (>10 g) or environmental compliance. Mechanism: Uses stoichiometric base in a biphasic system or neat conditions.

Materials

-

Substrate: 4-Fluoro-5-iodo-2-methoxyphenol (1.0 eq)

-

Reagent: Acetic Anhydride (1.2 eq)

-

Base: Sodium Acetate (anhydrous, 1.5 eq)

-

Solvent: Water (Biphasic) or None (Neat heating)

Procedure

-

Suspend the phenol and Sodium Acetate in Water (or use neat conditions if the phenol melts < 60°C).

-

Add Acetic Anhydride dropwise at RT.

-

Heat the mixture to 60–70°C for 1 hour.

-

Workup: Cool to RT. The product usually precipitates as a solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove acetic acid and salts. Dry in a vacuum oven at 40°C.

Process Workflow Diagram

Figure 2: Operational workflow for the standard acetylation protocol.

Analytical Characterization (Anticipated)

Upon synthesis, the identity of 4-fluoro-5-iodo-2-methoxyphenyl acetate must be validated.

| Technique | Expected Signal / Observation | Interpretation |

| TLC | Single spot, | Less polar than starting phenol ( |

| 1H NMR (CDCl3) | Acetate Methyl (-C(=O)CH3) . Diagnostic singlet. | |

| Methoxy (-OCH3) . | ||

| H3 (Ar-H) . Ortho to F, Meta to OMe. | ||

| H6 (Ar-H) . Ortho to I, Meta to F. Downfield due to Iodine. | ||

| 13C NMR | Carbonyl and methyl of acetate. | |

| MS (ESI+) | Molecular ion (verify isotopic pattern of Iodine). |

References

- General Phenol Acetylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Pyridine/Ac2O protocols).

- Halogenated Phenol Reactivity: Smith, M. B.; March, J. March’s Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Nucleophilicity of substituted phenols).

-

Similar Substrate Synthesis (Knoevenagel): Higgs, M. A., et al. "Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates." ResearchGate, 2026. Link (Demonstrates stability of the 4-fluoro-5-iodo-2-methoxy ring system).

-

Bioorthogonal Labeling (Acetylation Context): Lyu, Z., et al. "Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction."[2] J. Am. Chem. Soc., 2021, 143(3), 1341-1347.[2] Link (Discusses fluoro-acetamide labeling).

-

Compound Data: Sigma-Aldrich Product Sheet, "4-Fluoro-5-iodo-2-methoxyphenol". Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Introduction & Electronic Profiling

The compound 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a highly functionalized, tetrasubstituted arene building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics.

To successfully execute Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) with this substrate, one must understand the distinct electronic and steric microenvironments governing its reactivity:

-

The C-I Bond (Primary Reaction Site): Aryl iodides are typically the most reactive electrophiles in Pd-catalyzed cross-couplings due to the low bond dissociation energy of the C-I bond[1].

-

Ortho-Fluoro Effect: The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the adjacent C5 position, significantly accelerating the oxidative addition of the Pd(0) active species into the C-I bond.

-

Para-Methoxy Effect: The methoxy group at C2 is para to the iodide. While it donates electron density via resonance (+R), the innate reactivity of the iodide coupled with the ortho-fluoro induction ensures that oxidative addition remains highly facile.

-

Acetate Lability (The Chemoselectivity Challenge): The C1 acetate group is highly susceptible to saponification (hydrolysis) under strongly basic conditions. Therefore, the central challenge in coupling this molecule is achieving full conversion at the C-I bond while preserving the ester linkage.

Mechanistic Causality & Catalyst Selection

The catalytic cycle for the cross-coupling of this substrate follows the classical Pd(0)/Pd(II) pathway. However, the choice of ligands and bases must be strictly controlled.

Because aryl iodides undergo oxidative addition rapidly, the rate-determining step often shifts to transmetalation[2]. Bulky, electron-rich phosphine ligands (such as XPhos or dppf) are recommended to stabilize the Pd(II) intermediate and accelerate reductive elimination, preventing competitive dehalogenation or catalyst degradation[3].

Catalytic cycle of Pd-catalyzed cross-coupling for the functionalized aryl iodide.

Base Selection Logic

To prevent the cleavage of the acetate protecting group, strong bases like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH) must be strictly avoided. Mild, inorganic bases such as Potassium phosphate tribasic (K3PO4) or Cesium carbonate (Cs2CO3) provide the necessary basicity to drive transmetalation without triggering ester hydrolysis[4].

Base selection workflow to prevent unwanted acetate hydrolysis during coupling.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the cross-coupled product while minimizing acetate cleavage.

Table 1: Reaction Optimization for Suzuki-Miyaura Coupling

| Entry | Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Target Yield (%) | Acetate Cleavage (%) |

| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Toluene/H2O (4:1) | 80 | 65 | 25 |

| 2 | Pd(dppf)Cl2 (5 mol%) | KOH (2.0) | Dioxane/H2O (4:1) | 80 | 12 | 82 |

| 3 | Pd(dppf)Cl2 (5 mol%) | K3PO4 (2.0) | Dioxane/H2O (4:1) | 80 | 91 | < 2 |

| 4 | Pd2(dba)3 / XPhos | Cs2CO3 (2.0) | THF / H2O (10:1) | 65 | 88 | < 2 |

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation using an aryl boronic acid, optimized to maintain the integrity of the acetate group[5].

Reagents:

-

4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 1.0 equiv)

-

Aryl boronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%)

-

K3PO4 (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane / Degassed H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate, the aryl boronic acid, Pd(dppf)Cl2·CH2Cl2, and K3PO4.

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

-

Solvent Addition: Syringe in the sparged 1,4-Dioxane and degassed water. Note: Water is essential to dissolve the phosphate base and activate the boronic acid via the formation of a reactive boronate complex.

-

Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction via TLC or LC-MS until the complete disappearance of the starting aryl iodide.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the biaryl product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol describes the coupling of the substrate with a secondary amine. Because amines can act as nucleophiles toward esters, the choice of a highly active catalyst is required to ensure the cross-coupling outcompetes any potential amidation of the acetate[4].

Reagents:

-

4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

-

Pd2(dba)3 (0.02 mmol, 2 mol%)

-

XPhos (0.06 mmol, 6 mol%)

-

Cs2CO3 (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

-

Pre-catalyst Generation: In a nitrogen-filled glovebox, combine Pd2(dba)3 and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to allow the active L2Pd(0) complex to form (solution will shift from dark purple to a reddish-brown hue).

-

Reagent Loading: In a separate dried vial, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate and Cs2CO3.

-

Combination: Transfer the pre-catalyst solution to the reagent vial. Add the secondary amine and the remaining 6 mL of toluene.

-

Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 8 hours.

-

Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the insoluble inorganic salts and palladium black, and elute with Ethyl Acetate.

-

Isolation: Concentrate the filtrate and isolate the target arylamine via automated flash chromatography.

References

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)

- Source: Nature Reviews Chemistry / PubMed Central (PMC)

- Source: Chemical Reviews (ACS Publications)

- Recent advances in transition metal-catalysed cross-coupling of (hetero)

- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling using 4-Fluoro-5-iodo-2-methoxyphenyl acetate